Methyl (9Z,12E)-octadeca-9,12-dienoate
Overview
Description
Methyl (9Z,12E)-octadeca-9,12-dienoate, also known as methyl linoleate, is a fatty acid methyl ester derived from linoleic acid. It is a polyunsaturated fatty acid ester with the molecular formula C19H34O2. This compound is commonly found in various plant oils and is used in numerous industrial and scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (9Z,12E)-octadeca-9,12-dienoate can be synthesized through the esterification of linoleic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, this compound is produced on a large scale through transesterification of vegetable oils, which are rich in linoleic acid. This process involves reacting the oil with methanol in the presence of a base catalyst like sodium methoxide. The reaction is carried out at elevated temperatures and pressures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl (9Z,12E)-octadeca-9,12-dienoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroperoxides and other oxidation products.
Reduction: The compound can be reduced to form saturated esters.
Substitution: It can undergo substitution reactions, particularly at the double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenation can be achieved using bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated methyl stearate.
Substitution: Halogenated derivatives such as dibromo or dichloro compounds.
Scientific Research Applications
Methyl (9Z,12E)-octadeca-9,12-dienoate has a wide range of applications in scientific research:
Chemistry: Used as a standard in gas chromatography and mass spectrometry for the analysis of fatty acid methyl esters.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.
Industry: Used in the production of biodiesel and as a lubricant additive .
Mechanism of Action
The mechanism of action of methyl (9Z,12E)-octadeca-9,12-dienoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a precursor to bioactive lipid mediators that modulate inflammatory responses and oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl (9Z,12Z)-octadeca-9,12-dienoate (methyl linoleate): Similar structure but different geometric configuration.
Methyl (9Z,12Z,15E)-octadeca-9,12,15-trienoate (methyl linolenate): Contains an additional double bond.
Methyl (9Z)-octadec-9-enoate (methyl oleate): Contains only one double bond .
Uniqueness
Methyl (9Z,12E)-octadeca-9,12-dienoate is unique due to its specific geometric configuration (cis-trans) of the double bonds, which imparts distinct chemical and physical properties compared to its cis-cis or trans-trans isomers .
Properties
IUPAC Name |
methyl (9Z,12E)-octadeca-9,12-dienoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11H,3-6,9,12-18H2,1-2H3/b8-7+,11-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTJVINHCBCLGX-LFOHPMNASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C\CCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20221-26-5, 20221-27-6 | |
Record name | Methyl 9,12-octadecadienoate, (9Z,12E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020221265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl (9Z,12E)-octadeca-9,12-dienoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020221276 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl (9Z,12E)-octadeca-9,12-dienoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.628 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 9,12-OCTADECADIENOATE, (9Z,12E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDG72XSU9R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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